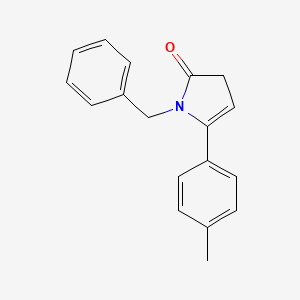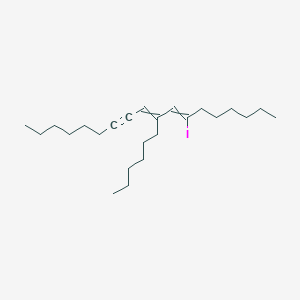![molecular formula C14H18O3 B14228122 3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione is an organic compound that belongs to the class of β-diketones This compound is characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2), and a methoxyphenyl group attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione typically involves the Claisen condensation reaction. This reaction is carried out between an ester and a ketone in the presence of a strong base such as sodium ethoxide or sodium hydride. The reaction conditions usually include refluxing the reaction mixture in an appropriate solvent like ethanol or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
On an industrial scale, the production of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the methoxyphenyl group can enhance its ability to interact with biological membranes and proteins, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetylacetone (2,4-Pentanedione): A simpler β-diketone with similar reactivity but lacks the methoxyphenyl group.
Benzoylacetone (1-Phenyl-1,3-butanedione): Contains a phenyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
Ethyl acetoacetate (Ethyl 3-oxobutanoate): Another β-diketone with an ester functional group, commonly used in organic synthesis.
Uniqueness
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-[1-(4-methoxyphenyl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H18O3/c1-9(14(10(2)15)11(3)16)12-5-7-13(17-4)8-6-12/h5-9,14H,1-4H3 |
Clave InChI |
RIAROVKIVJKXPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)C(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)

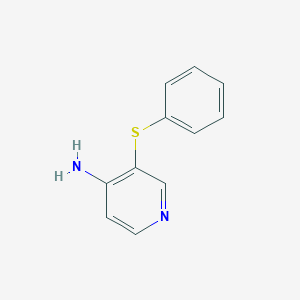
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)

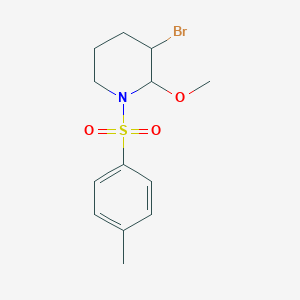
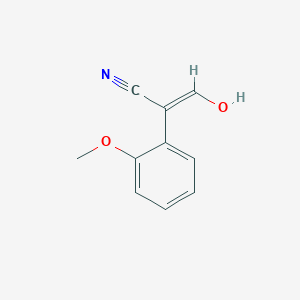
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)

